Tumor-to-Normal Brain Fluorescence Ratio Compared to 5-ALA and CLR1502
In an orthotopic U251 glioblastoma mouse model, CLR1501 achieved a tumor-to-normal brain (T:N) fluorescence ratio that was statistically similar to the clinical standard 5-aminolevulinic acid (5-ALA), while the near-infrared analog CLR1502 was significantly superior to both [1].
| Evidence Dimension | Tumor-to-Normal Brain Fluorescence Ratio (T:N) |
|---|---|
| Target Compound Data | 3.51 ± 0.44 (confocal); 7.23 ± 1.63 (IVIS) |
| Comparator Or Baseline | 5-ALA: 4.81 ± 0.92; CLR1502: 9.28 ± 1.08 |
| Quantified Difference | CLR1501 T:N ratio (IVIS) was 50.3% higher than 5-ALA, but 22.1% lower than CLR1502. The difference between CLR1501 and CLR1502 was statistically significant (P<0.01). |
| Conditions | Orthotopic U251 glioblastoma xenograft model in mice; IVIS Spectrum imaging system and confocal microscopy |
Why This Matters
This data positions CLR1501 as a non-inferior green-light alternative to the established 5-ALA, which is crucial for laboratories with existing visible-light imaging infrastructure.
- [1] Swanson KI, Clark PA, Zhang RR, et al. Fluorescent cancer-selective alkylphosphocholine analogs for intraoperative glioma detection. Neurosurgery. 2015;76(2):115-123. View Source
